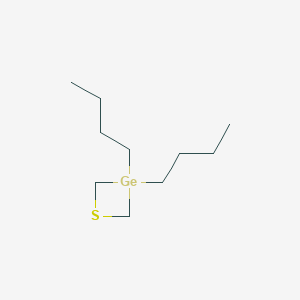

3,3-Dibutyl-1,3-thiagermetane

Description

3,3-Dibutyl-1,3-thiagermetane is a germanium-containing heterocyclic compound featuring a sulfur atom and two butyl substituents bonded to the germanium center.

Properties

CAS No. |

87993-91-7 |

|---|---|

Molecular Formula |

C10H22GeS |

Molecular Weight |

246.98 g/mol |

IUPAC Name |

3,3-dibutyl-1,3-thiagermetane |

InChI |

InChI=1S/C10H22GeS/c1-3-5-7-11(8-6-4-2)9-12-10-11/h3-10H2,1-2H3 |

InChI Key |

TXOBPKVBULRYGF-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[Ge]1(CSC1)CCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dibutyl-1,3-thiagermetane typically involves the reaction of germanium tetrachloride with butyl lithium, followed by the introduction of sulfur. The reaction conditions often require an inert atmosphere to prevent oxidation and the use of anhydrous solvents to avoid hydrolysis.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures to handle reactive intermediates.

Chemical Reactions Analysis

Types of Reactions: 3,3-Dibutyl-1,3-thiagermetane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form germanium oxides.

Reduction: Reduction reactions can convert it back to its elemental form or other germanium-containing compounds.

Substitution: The butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Organolithium reagents or Grignard reagents are often employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds.

Scientific Research Applications

Chemistry: It can be used as a precursor for synthesizing other organogermanium compounds.

Biology: Its unique structure may allow it to interact with biological molecules in novel ways, potentially leading to new biochemical insights.

Medicine: Research into its biological activity could uncover therapeutic applications, particularly in areas where germanium compounds have shown promise.

Industry: The compound’s properties may make it useful in materials science, particularly in the development of new polymers or electronic materials.

Mechanism of Action

The mechanism by which 3,3-Dibutyl-1,3-thiagermetane exerts its effects is not fully understood. it is believed that the germanium and sulfur atoms play a crucial role in its reactivity. The compound may interact with molecular targets through coordination bonds, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3,3-Dibutyl-1,3-thiagermetane with analogous heterocycles, focusing on structural, synthetic, and reactivity differences inferred from the evidence.

Heteroatom Substitution: Ge/S vs. Si/O

- Trioxadisilacyclooctane (from ): This compound replaces germanium with silicon and sulfur with oxygen, forming an 8-membered ring. Ring Strain: Germanium’s larger atomic radius (1.22 Å vs. Si: 1.11 Å) could reduce ring strain in 8-membered systems compared to silicon analogs.

Substituent Effects: Butyl vs. Aryl or Methyl Groups

- Pyrido[2,3-d]pyrimidine Derivatives (from ): Compounds like 22a and 25 feature aryl and methyl substituents. Solubility: The butyl groups in this compound likely improve solubility in non-polar solvents compared to aromatic substituents in pyridopyrimidines, which require polar solvents (e.g., dichloromethane) for synthesis . Steric Effects: Bulky butyl groups may hinder nucleophilic attack at the germanium center, contrasting with smaller methyl groups in compound 26, which facilitate faster reaction kinetics .

Physical Properties

The table below hypothesizes properties of this compound based on analogs:

Research Implications and Limitations

- Electronic Effects : The Ge–S bond’s polarizability may enable unique charge-transfer interactions, unlike the rigid Si–O framework in trioxadisilacyclooctane .

- Data Gaps : Direct experimental data for this compound are absent in the provided evidence. Further studies should prioritize synthesis (e.g., via germanium-thiolate intermediates) and spectroscopic validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.